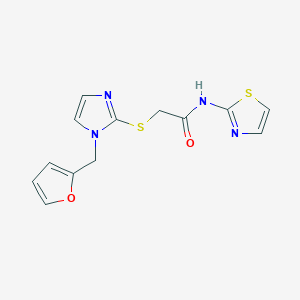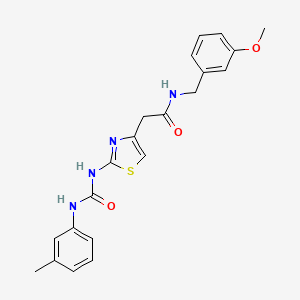![molecular formula C20H22N4O3 B3009093 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione CAS No. 1775345-57-7](/img/structure/B3009093.png)
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex heterocyclic compounds is a topic of significant interest in the field of medicinal chemistry. The paper titled "A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water: A Triply Green Synthesis" describes a novel one-pot synthesis method for pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones. This synthesis involves a five-component reaction using hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, an appropriate aryl aldehyde, and ammonium acetate. The process is catalyzed by both heterogeneous and homogeneous catalysts in water, making it an environmentally friendly or "green" synthesis approach .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like pyrido[1,2-c]pyrimidine-diones is characterized by the presence of multiple ring systems that include nitrogen atoms. These structures are often complex and can be modified to produce a variety of derivatives with different chemical and biological properties. Although the specific compound "4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione" is not directly mentioned in the provided papers, the synthesis methods and molecular structures discussed can provide insights into the possible synthetic routes and structural characteristics of such compounds .
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of "4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione". However, the synthesis of related compounds involves cyclization reactions, which are crucial for forming the heterocyclic core of the molecule. For example, the synthesis of 4,6-dimethyl[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione 1-oxide involves nitrosative and nitrative cyclizations starting from 1,3-dimethyl-6-hydroxylaminouracil . These types of reactions are likely relevant to the synthesis and reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like pyrido[1,2-c]pyrimidine-diones are influenced by their molecular structure. The presence of multiple ring systems and functional groups can affect properties such as solubility, melting point, and reactivity. The provided papers do not offer specific data on the physical and chemical properties of the compound , but the synthesis methods and molecular structures discussed suggest that these compounds may have unique properties that could be explored for potential applications in medicinal chemistry and other fields .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Tolkunov et al. (2013) focused on synthesizing heterocyclic compounds similar to the chemical . They developed methods for synthesizing derivatives by acylation, hydrolysis, and cyclocondensation, contributing to the understanding of synthetic pathways and structural characterizations of such compounds (Tolkunov, Eresko, Mazepa, & Tolkunov, 2013).
Potential Biological Activities
- Research by Rauf et al. (2010) explored the synthesis of derivatives of pyrido[1,2-a]pyrimidine, closely related to the compound . They found that some derivatives exhibit urease inhibition activity, indicating potential biological applications (Rauf, Liaqat, Qureshi, Yaqub, Rehman, Hassan, Chohan, Nasim, & Hadda, 2010).
Spectral Characterization
- Mahmoud et al. (2012) conducted a study on the synthesis and spectral characterization of phthalazinone derivatives, closely related to the chemical structure of interest. This research aids in understanding the spectral properties of such compounds, which is crucial for their identification and potential applications (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012).
Computational and Structural Analysis
- Ashraf et al. (2019) reported on the synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives. They utilized spectral techniques and computational methods for structural analysis. Such studies are significant for understanding the electronic structures and potential reactivity of related compounds (Ashraf, Khalid, Tahir, Yaqub, Naseer, Kamal, Saifullah, Braga, Shafiq, & Rauf, 2019).
Antimicrobial Activity
- Laxmi et al. (2012) synthesized derivatives of pyrimidine-trione and thioxopyrimidine-dione, which are structurally similar to the compound . They evaluated these compounds for antibacterial activity, revealing insights into the antimicrobial potential of such chemical structures (Vijaya Laxmi, Suresh Kuarm, & Rajitha, 2012).
Eigenschaften
IUPAC Name |
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(3-methylphenyl)methyl]-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-3-16-21-18(22-27-16)17-15-9-4-5-10-23(15)20(26)24(19(17)25)12-14-8-6-7-13(2)11-14/h6-8,11H,3-5,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQSPXMUIHUBAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3009014.png)



![Methyl (E)-4-[4-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3009024.png)


![8-(4-Chlorophenyl)sulfonyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3009027.png)
![1-(2-Chlorophenyl)-N-methyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-5-pyridin-2-yltriazole-4-carboxamide](/img/structure/B3009029.png)
![3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B3009032.png)
